molecular formula C12H20N4O B2454480 4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine CAS No. 1155466-88-8

4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine

Cat. No.: B2454480
CAS No.: 1155466-88-8
M. Wt: 236.319
InChI Key: WTKKLWTYSIZRSA-UHFFFAOYSA-N
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Description

4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Biochemical Analysis

Biochemical Properties

4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This inhibition can lead to antiproliferative effects, making such compounds potential candidates for anticancer therapies . Additionally, this compound may interact with tyrosine kinases, which are involved in cell signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may induce cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation . Furthermore, it can affect gene expression by altering the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with DHFR results in the inhibition of folate metabolism, which is essential for nucleotide synthesis . Additionally, it may modulate the activity of tyrosine kinases, thereby affecting downstream signaling pathways involved in cell growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrimidine derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may lead to sustained inhibition of cell proliferation and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects are observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound may also affect metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis and energy production . These interactions can influence the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it may be transported across cell membranes by organic cation transporters (OCTs) or multidrug resistance proteins (MRPs) . Once inside the cell, it can localize to specific compartments, such as the nucleus or mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Targeting signals or post-translational modifications may direct the compound to specific organelles, such as the nucleus or endoplasmic reticulum . In these compartments, it can interact with key biomolecules and modulate cellular processes . For example, its localization to the nucleus may enable it to influence gene expression by binding to DNA or transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine typically involves the reaction of 4,6-dimethylpyrimidin-2-amine with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethylpyrimidin-2-amine: Lacks the morpholinoethyl group, making it less versatile in certain applications.

    N-(2-morpholinoethyl)pyrimidin-2-amine: Lacks the dimethyl groups, which can affect its chemical reactivity and biological activity.

    4,6-dimethyl-N-(2-piperidinoethyl)pyrimidin-2-amine: Similar structure but with a piperidine ring instead of a morpholine ring, which can alter its pharmacological properties.

Uniqueness

4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine is unique due to the presence of both dimethyl groups and the morpholinoethyl group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,6-dimethyl-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-10-9-11(2)15-12(14-10)13-3-4-16-5-7-17-8-6-16/h9H,3-8H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKKLWTYSIZRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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